molecular formula C11H10ClFN2O B1371777 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride CAS No. 31011-28-6

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

Cat. No.: B1371777
CAS No.: 31011-28-6
M. Wt: 240.66 g/mol
InChI Key: HZUQTMORHVODRU-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C11H10ClFN2O. It is a derivative of pyridine and is characterized by the presence of a fluorophenoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropyridine in the presence of a base to form 6-(4-Fluorophenoxy)pyridin-3-amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenoxy)pyridin-3-amine hydrochloride
  • 6-(4-Bromophenoxy)pyridin-3-amine hydrochloride
  • 6-(4-Methylphenoxy)pyridin-3-amine hydrochloride

Uniqueness

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various research applications compared to its analogs with different substituents .

Properties

IUPAC Name

6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUQTMORHVODRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40638104
Record name 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31011-28-6
Record name NSC131635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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